molecular formula C28H28N2O3S2 B2988489 ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 681273-94-9

ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2988489
CAS No.: 681273-94-9
M. Wt: 504.66
InChI Key: LIPHCGAEIBMSHQ-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole moiety with a cyclopenta[b]thiophene ring, making it an interesting subject for scientific research.

Properties

IUPAC Name

ethyl 2-[2-(1-benzylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3S2/c1-3-33-28(32)25-21-13-9-15-23(21)35-27(25)29-26(31)18(2)34-24-17-30(16-19-10-5-4-6-11-19)22-14-8-7-12-20(22)24/h4-8,10-12,14,17-18H,3,9,13,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPHCGAEIBMSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by interacting with thiol-containing proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of the indole moiety with a cyclopenta[b]thiophene ring and a sulfanyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

Ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has attracted attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis of the Compound

The synthesis of this compound involves multiple steps that typically include the formation of the cyclopentathiophene core and subsequent functionalization with indole and ethyl groups. The specific methods used in the synthesis can greatly influence the yield and purity of the final product.

General Synthetic Route

  • Formation of Cyclopentathiophene Core : Starting materials are reacted under controlled conditions to form the cyclopentathiophene structure.
  • Indole Functionalization : The indole moiety is introduced via nucleophilic substitution or coupling reactions.
  • Final Esterification : The carboxylic acid group is converted to an ester using ethyl alcohol and an acid catalyst.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. A study on similar derivatives highlighted their effectiveness against various bacteria and fungi, including:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, and Klebsiella pneumoniae.
  • Fungi : Aspergillus flavus, Candida albicans, and Trichophyton mentagrophytes.

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in therapeutic applications .

The proposed mechanism for the biological activity of this compound involves inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes. Such actions are typical for compounds containing thiophene and indole moieties, which are known to interact with microbial targets effectively.

Study 1: Antimicrobial Efficacy

In a controlled study, derivatives similar to this compound were tested against a panel of microbial strains. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Candida albicans.

Study 2: Cytotoxicity Assessment

Another investigation focused on assessing cytotoxicity using human cell lines. The compound was tested across various concentrations (0.1 µM to 100 µM). Results indicated that at lower concentrations, there was minimal cytotoxic effect; however, at higher concentrations (above 50 µM), significant cytotoxicity was observed, indicating a dose-dependent response.

Research Findings Summary Table

Activity Organisms Tested MIC (µg/mL) Cytotoxicity (IC50)
AntibacterialStaphylococcus aureus10>50
AntifungalCandida albicans10>50
AntibacterialEscherichia coli15>50
AntifungalAspergillus flavus20>50

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